1,2-Bis(2,5-dimethyl-1H-pyrrol-3-yl)ethane
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Overview
Description
1,2-Bis(2,5-dimethyl-1H-pyrrol-3-yl)ethane is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two pyrrole rings substituted with methyl groups at the 2 and 5 positions, connected by an ethane bridge at the 1 and 3 positions of the pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,5-dimethyl-1H-pyrrol-3-yl)ethane can be achieved through the following steps:
Formation of 2,5-dimethylpyrrole: This can be synthesized by the reaction of 2,5-hexanedione with ammonia or primary amines under acidic conditions.
Coupling Reaction: The 2,5-dimethylpyrrole is then subjected to a coupling reaction with ethane-1,2-diyl dibromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,5-dimethyl-1H-pyrrol-3-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using halogens (chlorine, bromine), nitration using nitric acid, and alkylation using alkyl halides.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated, nitrated, or alkylated pyrrole derivatives.
Scientific Research Applications
1,2-Bis(2,5-dimethyl-1H-pyrrol-3-yl)ethane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic properties and stability.
Mechanism of Action
The mechanism of action of 1,2-Bis(2,5-dimethyl-1H-pyrrol-3-yl)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1H-pyrrol-2-yl)ethane: Lacks the methyl groups at the 2 and 5 positions of the pyrrole rings.
1,2-Bis(3,5-dimethyl-1H-pyrrol-2-yl)ethane: Methyl groups are positioned differently on the pyrrole rings.
1,2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethane: The ethane bridge is connected at different positions on the pyrrole rings.
Uniqueness
1,2-Bis(2,5-dimethyl-1H-pyrrol-3-yl)ethane is unique due to its specific substitution pattern and connectivity, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features are advantageous.
Properties
CAS No. |
5412-85-1 |
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Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C14H20N2/c1-9-7-13(11(3)15-9)5-6-14-8-10(2)16-12(14)4/h7-8,15-16H,5-6H2,1-4H3 |
InChI Key |
DDDWSNSVXYFDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)CCC2=C(NC(=C2)C)C |
Origin of Product |
United States |
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